molecular formula C12H13NO2S B11873434 2-((1-Methylcyclopropyl)sulfonyl)-1H-indole

2-((1-Methylcyclopropyl)sulfonyl)-1H-indole

Cat. No.: B11873434
M. Wt: 235.30 g/mol
InChI Key: QAOKVJBWAWXHPI-UHFFFAOYSA-N
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Description

2-((1-Methylcyclopropyl)sulfonyl)-1H-indole is a compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a sulfonyl group attached to an indole ring, which is further substituted with a 1-methylcyclopropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methylcyclopropyl)sulfonyl)-1H-indole typically involves the reaction of 1-methylcyclopropyl sulfonyl chloride with an indole derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methylcyclopropyl)sulfonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted indole compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((1-Methylcyclopropyl)sulfonyl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-Methylcyclopropyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors and signaling pathways, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride
  • Thiophene derivatives
  • Sulfonyl hydrazones

Uniqueness

2-((1-Methylcyclopropyl)sulfonyl)-1H-indole is unique due to the presence of both the sulfonyl group and the indole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-(1-methylcyclopropyl)sulfonyl-1H-indole

InChI

InChI=1S/C12H13NO2S/c1-12(6-7-12)16(14,15)11-8-9-4-2-3-5-10(9)13-11/h2-5,8,13H,6-7H2,1H3

InChI Key

QAOKVJBWAWXHPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)S(=O)(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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